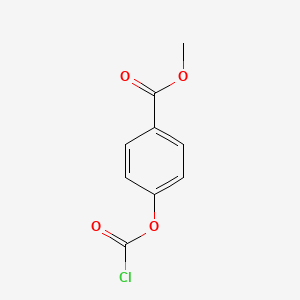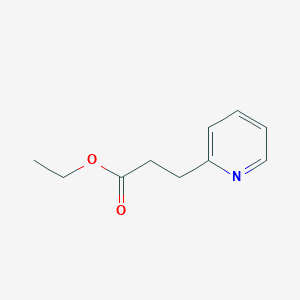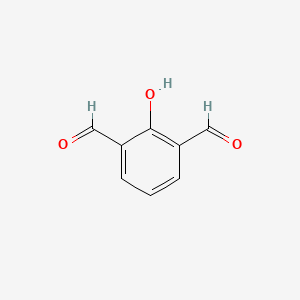![molecular formula C21H24FN3O4 B1584509 1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 354812-41-2](/img/structure/B1584509.png)
1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
説明
This compound is a fluoroquinolone drug . It is also known as 8-hydroxymoxifloxacin . The molecular formula is C21H24FN3O4 .
Synthesis Analysis
The synthesis of this compound involves the addition of a heterocyclic amine, which comprises a protective group, to ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. This is followed by a reaction with triethyl orthoformate and an addition of a cyclic amine, followed by a cyclization to produce the final product .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a fluoro group, a methoxy group, and an octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl group .Chemical Reactions Analysis
The kinetics of oxidation of this compound was studied spectrophotometrically by a well-recognized analytical reagent, permanganate (Mn (VII), in aqueous alkaline medium at a constant ionic strength .科学的研究の応用
Synthesis and Production Monitoring
This compound has been synthesized for applications in production monitoring and quality standards. Zheng Qing-s (2014) detailed the synthesis of N-methyl moxifloxacin hydrochloride, a variant of this compound, using quinoline carboxylic ethyl ester as a starting material. This research highlights its significance in production monitoring and establishing quality standards of related compounds (Zheng Qing-s, 2014).
Photostability and Photodegradation
The compound's photostability and photodegradation products have been studied extensively. Hubicka et al. (2012) examined the photostability of moxifloxacin (a related compound) in different environments and identified various photodegradation products, including forms of this compound. This research is crucial for understanding the compound's stability under various environmental conditions (Hubicka et al., 2012).
Antimicrobial Studies
A significant area of research for this compound is in antimicrobial studies. Patel and Patel (2010) synthesized and examined fluoroquinolone-based 4-thiazolidinones derived from this compound for antibacterial and antifungal activities. This study contributes to the understanding of its potential in developing new antimicrobial agents (Patel & Patel, 2010).
Spectroscopic Analysis
Infrared and mass spectrometric techniques have been applied to study the compound's properties. Zhiwei Lin (2014) conducted IR and FT-ICR-MS studies on a hydrochloride salt variant, providing insight into its spectroscopic characteristics and fragmentation pathways (Zhiwei Lin, 2014).
Antimycobacterial Evaluation
Investigating the compound's effectiveness against Mycobacterium tuberculosis and other strains is a key research focus. Senthilkumar et al. (2008) synthesized variants for evaluating their in vitro and in vivo antimycobacterial activities, demonstrating the compound's potential in tuberculosis treatment (Senthilkumar et al., 2008).
Safety and Hazards
Fluoroquinolones, including this compound, have been associated with disabling and potentially irreversible serious adverse reactions (e.g., tendinitis and tendon rupture, peripheral neuropathy, CNS effects) that have occurred together . It is recommended to discontinue immediately and avoid use of fluoroquinolones, including this compound, in patients who have experienced any of these serious adverse reactions .
特性
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861404 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
354812-41-2 | |
| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354812-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxifloxacin [Non-stereospecific] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354812412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



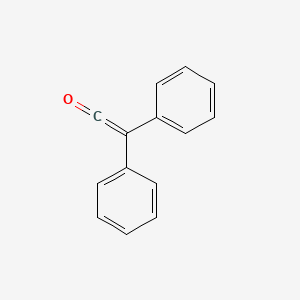
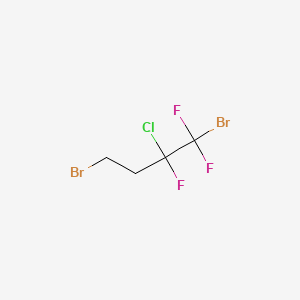
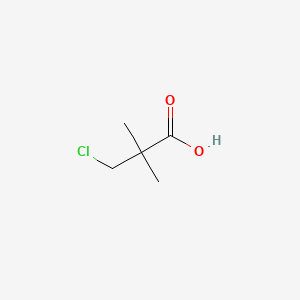
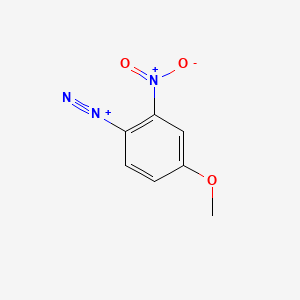
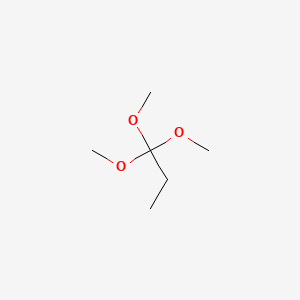
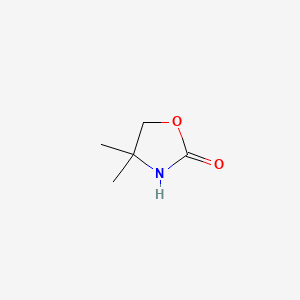
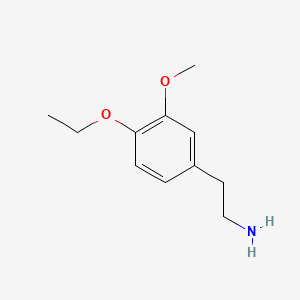
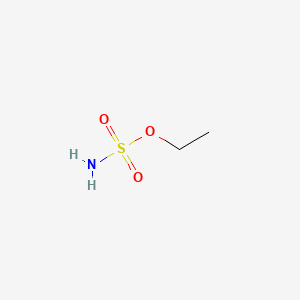
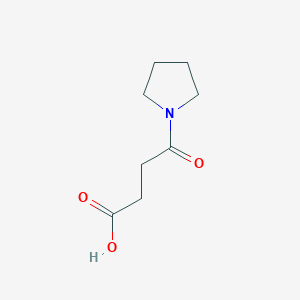
![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)
